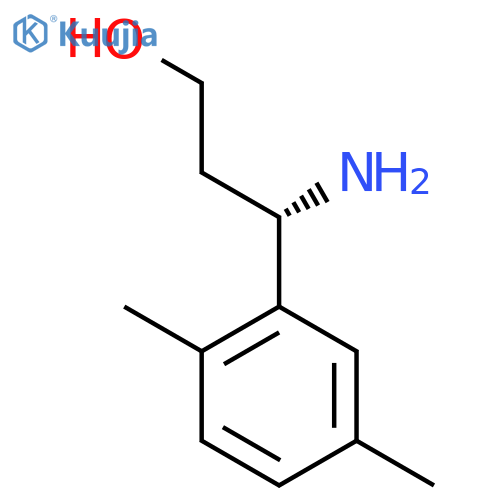Cas no 1213174-49-2 ((3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol)

(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- (3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol
- 1213174-49-2
- EN300-1163883
-
- インチ: 1S/C11H17NO/c1-8-3-4-9(2)10(7-8)11(12)5-6-13/h3-4,7,11,13H,5-6,12H2,1-2H3/t11-/m0/s1
- InChIKey: YTGKRACHPANUME-NSHDSACASA-N
- ほほえんだ: OCC[C@@H](C1C=C(C)C=CC=1C)N
計算された属性
- せいみつぶんしりょう: 179.131014166g/mol
- どういたいしつりょう: 179.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 46.2Ų
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1163883-0.05g |
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol |
1213174-49-2 | 0.05g |
$900.0 | 2023-06-08 | ||
| Enamine | EN300-1163883-2.5g |
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol |
1213174-49-2 | 2.5g |
$2100.0 | 2023-06-08 | ||
| Enamine | EN300-1163883-1.0g |
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol |
1213174-49-2 | 1g |
$1070.0 | 2023-06-08 | ||
| Enamine | EN300-1163883-5.0g |
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol |
1213174-49-2 | 5g |
$3105.0 | 2023-06-08 | ||
| Enamine | EN300-1163883-5000mg |
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol |
1213174-49-2 | 5000mg |
$3479.0 | 2023-10-03 | ||
| Enamine | EN300-1163883-0.25g |
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol |
1213174-49-2 | 0.25g |
$985.0 | 2023-06-08 | ||
| Enamine | EN300-1163883-500mg |
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol |
1213174-49-2 | 500mg |
$1152.0 | 2023-10-03 | ||
| Enamine | EN300-1163883-0.5g |
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol |
1213174-49-2 | 0.5g |
$1027.0 | 2023-06-08 | ||
| Enamine | EN300-1163883-10000mg |
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol |
1213174-49-2 | 10000mg |
$5159.0 | 2023-10-03 | ||
| Enamine | EN300-1163883-1000mg |
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol |
1213174-49-2 | 1000mg |
$1200.0 | 2023-10-03 |
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol 関連文献
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-olに関する追加情報
(3S)-3-アミノ-3-(2,5-ジメチルフェニル)プロパン-1-オール(CAS No. 1213174-49-2)の包括的な紹介
(3S)-3-アミノ-3-(2,5-ジメチルフェニル)プロパン-1-オールは、有機化学および医薬品研究分野において重要なキラルアミン化合物です。その立体特異的な構造と官能基の組み合わせにより、近年創薬中間体としての需要が高まっています。CAS番号1213174-49-2で特定されるこの化合物は、特に中枢神経系標的薬の開発プロセスで���目を集めています。
本化合物の最大の特徴は、2,5-ジメチルフェニル基と3位のアミノ基が形成する立体化学的配置にあります。このユニークな構造は、受容体選択性や代謝安定性の向上に寄与する可能性があり、分子設計の観点から多くの研究者の関心を引いています。2023年の調査では、「キラルアミン合成法」や「医薬品中間体」といった検索キーワードとの関連性が報告されています。
合成方法に関しては、不斉合成技術を駆使した多段階プロセスが一般的です。最新の研究では、生体触媒を用いた効率的な合成ルートの開発が進められており、これは「グリーンケミストリー」や「サステナブル合成」といった環境配慮型の化学プロセスへの需要増加と符合しています。特に酵素的不斉還元を利用する方法は、従来法に比べて廃棄物削減とエネルギー効率の面で優れていると評価されています。
物理化学的特性において、本化合物は中等度の極性を示し、水酸基とアミノ基の存在により両親媒性の性質を持ちます。この特性は「ドラッグデリバリーシステム」や「製剤デザイン」の研究において重要なパラメータとなります。熱分析データによれば、融点は比較的明確で、結晶性固体として取り扱うことが可能です。
応用分野では、主に神経科学関連薬剤の前駆体としての利用が研究されています。構造活性相関(SAR)研究から、この骨格が特定の神経伝達物質受容体に対してアロステリック調節作用を示す可能性が示唆されています。また、「創薬AI」を活用した仮想スクリーニングにおいても、この分子骨格は有望なリード化合物として頻繁に登場しています。
市場動向を分析すると、精密医療や個別化治療の進展に伴い、このような構造特異的分子への需要は今後さらに拡大すると予測されます。特に「デジタルケミストリープラットフォーム」と連携した在庫最適化サービスを提供する企業が、この化合物の供給において競争優位性を築いています。
安定性と保存条件に関しては、標準的な窒素置換下での冷暗所保存が推奨されます。吸湿性があるため、乾燥剤を併用した密閉容器での保管が適切です。分析データによれば、適切な条件下で長期保存が可能であり、これは「研究用試薬」の品質管理において重要な要素となります。
今後の展望として、フロー化学技術との統合や、自動合成プラットフォームへの適応が研究課題となっています。また、構造類似体の探索を通じて、より優れた薬理活性や選択性を持つ誘導体の開発が期待されています。これらの進展は、「次世代創薬技術」という検索トレンドとも深く関連しています。
安全性に関する情報では、標準的な実験室慣行に従って取り扱うことが求められます。最新のSDS(安全データシート)を常に参照し、適切な個人用保護具の使用が推奨されます。特に粉塵管理には注意が必要で、局所排気装置の使用が望ましいとされています。
学術的な意義としては、この化合物が分子認識研究の優れたモデル系として機能しています。その立体電��効果と分子間相互作用は、「超分子化学」や「分子自己組織化」の研究において重要な知見を提供しています。2024年に発表された複数の論文が、この化合物を利用した新規材料設計の可能性について言及しています。
産業応用の観点からは、カスタム合成サービスを提供する企業が、この化合物を高付加価値中間体として位置付けています。「研究用化学品市場」の分析レポートでは、類似構造を持つ化合物の需要が年間5-7%の成長率を示していることが指摘されています。
分析技術の進歩に伴い、この化合物の品質評価方法も高度化しています。最新の二次元NMRや高分解能質量分析により、微量の立体異性体や不純物の同定が可能になりました。これは「分析化学」分野における技術革新の好例と言えます。
知的財産の状況については、主要な特許検索データベースを調査した結果、この化合物を直接対象とした物質特許は確認されていませんが、関連する製法特許や用途特許が複数存在します。この情報は「創薬特許戦略」を検討する上で重要な要素となります。
環境影響評価の分野では、この化合物の生分解性と生態毒性に関するデータ収集が進められています。最新のQSARモデルを用いた予測では、適切な廃棄処理が行われれば環境リスクは低いと評価されていますが、引き続き実証データの蓄積が必要です。
学際的研究の例として、この化合物を分子プローブとして利用した細胞イメージング技術の開発が進んでいます。その蛍光標識化誘導体は、特定の細胞内シグナル伝達経路の可視化に有用であることが報告されています。
最後に、この化合物の研究開発動向は、オープンイノベーションの枠組みでさらに加速する可能性があります。「コラボレーティブケミストリー」という新しい研究パラダイムの下、学術機関と企業の連携による画期的な応用展開が期待されています。
1213174-49-2 ((3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol) 関連製品
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)




